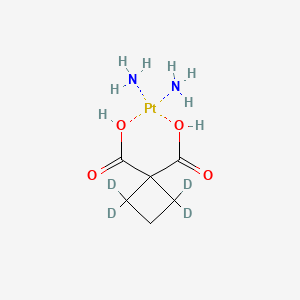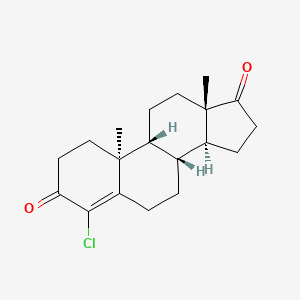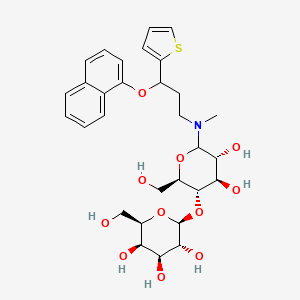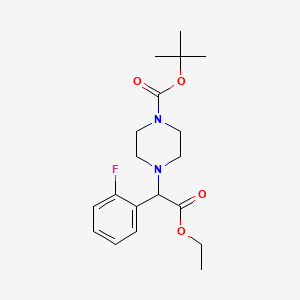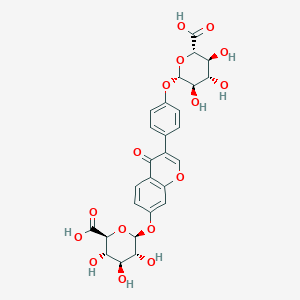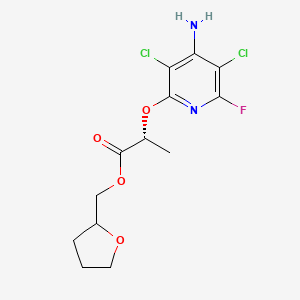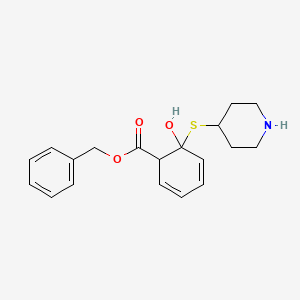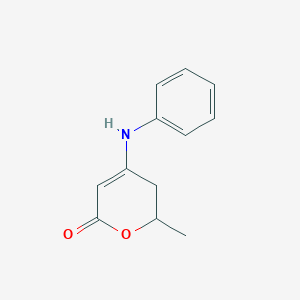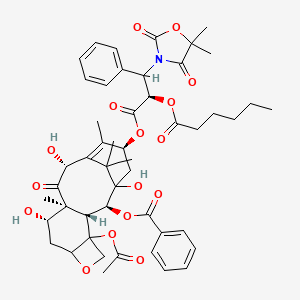
Propyl Paraben-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl Paraben-13C6 is an isotope-labeled analog of Propyl Paraben, a compound widely used as an antimicrobial agent in cosmetic products. The molecular formula of this compound is C4[13C]6H12O3, and it has a molecular weight of 186.16 g/mol. This compound is particularly useful in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Propyl Paraben-13C6 is synthesized by esterification of 4-hydroxybenzoic acid with propanol, where the carbon atoms are replaced with the isotope carbon-13. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is often subjected to purification steps such as recrystallization to achieve the desired quality .
化学反応の分析
Types of Reactions
Propyl Paraben-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Propyl Paraben-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of paraben metabolism in biological systems.
Medicine: Investigated for its potential antimicrobial properties and its role in preserving pharmaceutical formulations.
Industry: Utilized in the development of new cosmetic and personal care products due to its preservative properties.
作用機序
The mechanism of action of Propyl Paraben-13C6 involves its ability to disrupt microbial cell membranes, leading to cell death. This antimicrobial effect is primarily due to its interaction with the lipid bilayer of microbial cells, causing increased membrane permeability and leakage of cellular contents . Additionally, this compound can interfere with enzymatic activities within microbial cells, further contributing to its antimicrobial properties .
類似化合物との比較
Similar Compounds
Methyl Paraben: Another paraben used as a preservative, but with a shorter alkyl chain.
Ethyl Paraben: Similar to Propyl Paraben but with an ethyl group instead of a propyl group.
Butyl Paraben: Has a longer alkyl chain compared to Propyl Paraben, leading to different solubility and antimicrobial properties.
Uniqueness
Propyl Paraben-13C6 is unique due to its isotope labeling, which allows for detailed tracking and analysis in scientific studies. This labeling provides a distinct advantage in metabolic and kinetic studies, enabling researchers to gain deeper insights into the behavior and fate of parabens in various systems.
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
186.16 g/mol |
IUPAC名 |
propyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i3+1,4+1,5+1,6+1,8+1,9+1 |
InChIキー |
QELSKZZBTMNZEB-CICUYXHZSA-N |
異性体SMILES |
CCCOC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O |
正規SMILES |
CCCOC(=O)C1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


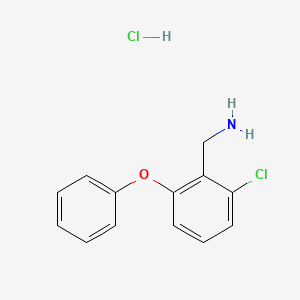
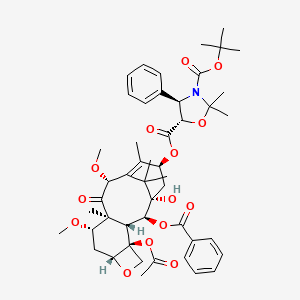
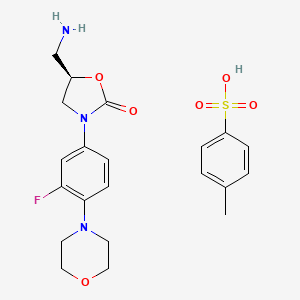
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)
